molecular formula C27H24N2O3 B283339 N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide

N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide

Cat. No. B283339
M. Wt: 424.5 g/mol
InChI Key: FJSXKNCFFDBTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide, also known as DM-NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-NAP belongs to the class of benzoxazole derivatives and has been found to exhibit a wide range of pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide is complex and involves multiple pathways. N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has been found to modulate the activity of various enzymes and receptors, including nitric oxide synthase, cyclooxygenase, and NMDA receptors. N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has also been found to reduce oxidative stress and inflammation, which are key contributors to the development of many diseases.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has also been shown to improve cognitive function and memory, reduce blood pressure, and improve blood flow.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide can vary depending on the dosage and route of administration, which can make it challenging to compare results across different studies.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide. One area of interest is the development of new synthetic methods to improve the yield and purity of N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide. Another area of interest is the exploration of new therapeutic applications for N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide, including its potential use in the treatment of inflammatory bowel disease, multiple sclerosis, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide and to optimize its dosage and route of administration for maximum therapeutic benefit.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide involves the condensation of 2-amino-3,4-dimethylphenol with 2-naphthoic acid in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-amino-5-methoxybenzoxazole to yield N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide. The synthesis of N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In cardiovascular diseases, N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has been found to exhibit vasodilatory effects by increasing the release of nitric oxide. N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has also been shown to reduce the formation of blood clots and improve blood flow in animal models of stroke.
In cancer, N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16-8-9-20(12-17(16)2)27-29-23-15-21(10-11-24(23)32-27)28-26(30)22-13-18-6-4-5-7-19(18)14-25(22)31-3/h4-15,27,29H,1-3H3,(H,28,30)

InChI Key

FJSXKNCFFDBTIA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C

Origin of Product

United States

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